molecular formula C16H15ClO5 B8334451 Methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]-5-chlorobenzoate

Methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]-5-chlorobenzoate

Cat. No.: B8334451
M. Wt: 322.74 g/mol
InChI Key: KAMBKLSZKIKCFU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]-5-chlorobenzoate is a useful research compound. Its molecular formula is C16H15ClO5 and its molecular weight is 322.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 5-chloro-2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C16H15ClO5/c1-20-11-5-3-10(4-6-11)9-22-15-8-14(18)12(7-13(15)17)16(19)21-2/h3-8,18H,9H2,1-2H3

InChI Key

KAMBKLSZKIKCFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-chloro-2,4-dihydroxybenzoate (0.41 g, 2 mmol) in acetone were added 1-(chloromethyl)-4-methoxybenzene (0.32 g, 2 mmol) and K2CO3 (0.28 g, 2 mmol). The reaction mixture was heated with reflux for 3 days, than cooled to room temperature. The inorganic material was removed by filtration. The solvent was distilled in vacuo, and the residue was recrystallized from methanol to afford white solid (0.37 g, 60%).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 1-(chloromethyl)-4-methoxybenzene (1.53 g, 9.8 mmol), methyl 5-chloro-2,4-dihydroxybenzoate (1.98 g, 9.8 mmol) and potassiumcarbonate (1.35 g, 9.8 mmol) in acetone (15 mL) was stirred at reflux overnight. The mixture was filtered, solvent was removed in vacuo, the residue was dissolved in ethyl acetate and was washed with brine two times. The organic layer was dried over sodium sulphate, solvent was removed in vacuo and the residue was purified by recrystillaziation from methanol. (1.46 g, 46%) of the title compound was obtained.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
46%

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